Substantially Lower CB1 Receptor Affinity Differentiates CBDV from Cannabidiol (CBD) and Tetrahydrocannabivarin (THCV): Radioligand Binding Evidence
In competitive radioligand displacement assays employing [³H]CP-55,940 on human CB1 receptors heterologously expressed in HEK293 cell membranes, Cannabinodivarin (CBDV) exhibited an equilibrium dissociation constant (Ki) of 14,711 nM, representing the lowest CB1 affinity among all major phytocannabinoids evaluated [1]. In contrast, cannabidiol (CBD) demonstrated a CB1 Ki of approximately 4,700 nM in a parallel study utilizing identical radioligand methodology and HEK293 membrane preparations expressing human CB1 receptors [2]. Tetrahydrocannabivarin (THCV), another propyl-chain (varin) phytocannabinoid often considered alongside CBDV, binds CB1 with a Ki of approximately 75.4 nM, acting as an orthosteric antagonist [3]. The greater than 3-fold affinity gap between CBDV and CBD at CB1, and the nearly 200-fold gap relative to THCV, translates into a markedly reduced probability of CB1 receptor-dependent adverse events such as psychoactivity, sedation, or appetite dysregulation, which are mediated by CB1 agonism or antagonism [4].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | CBDV Ki (CB1) = 14,711 nM [1] |
| Comparator Or Baseline | CBD Ki (CB1) ≈ 4,700 nM [2]; THCV Ki (CB1) ≈ 75.4 nM [3]; THCA Ki (CB1) = 23.5 nM (lowest in-class) [1] |
| Quantified Difference | CBDV has >3.1-fold lower CB1 affinity than CBD; >195-fold lower affinity than THCV; >626-fold lower affinity than THCA |
| Conditions | Competitive inhibition of [³H]CP-55,940 binding to human CB1 receptors expressed in HEK293 cell membranes [1][2][3] |
Why This Matters
Lower CB1 affinity directly reduces the potential for CB1-mediated off-target effects, making CBDV the preferred choice for therapeutic applications where CB1 receptor engagement must be minimized, such as pediatric epilepsy or autism spectrum disorder.
- [1] Rosenthaler S, Pöhn B, Kolmanz C, et al. Differences in receptor binding affinity of several phytocannabinoids do not explain their effects on neural cell cultures. Neurotoxicol Teratol. 2014;46:49-56. doi:10.1016/j.ntt.2014.09.003 View Source
- [2] Zagzoog A, Mohamed KA, Kim HJJ, et al. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa. Sci Rep. 2020;10:20405. doi:10.1038/s41598-020-77175-y View Source
- [3] Pertwee RG, Thomas A, Stevenson LA, et al. The psychoactive plant cannabinoid, Δ9-tetrahydrocannabinol, is antagonised by Δ8- and Δ9-tetrahydrocannabivarin in mice in vivo. Br J Pharmacol. 2007;150(5):586-594. doi:10.1038/sj.bjp.0707124 View Source
- [4] McPartland JM, Duncan M, Di Marzo V, Pertwee RG. Are cannabidiol and Δ9-tetrahydrocannabivarin negative modulators of the endocannabinoid system? A systematic review. Br J Pharmacol. 2015;172(3):737-753. doi:10.1111/bph.12944 View Source
